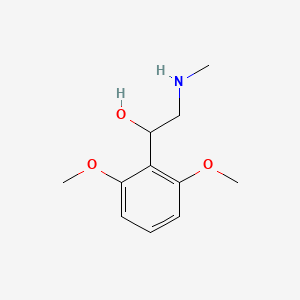
1-(2,6-dimethoxyphenyl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzaldehyde and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the intermediate imine to the final amine product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 2,6-dimethoxybenzaldehyde, while substitution could introduce new functional groups at the methoxy positions.
Scientific Research Applications
1-(2,6-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the body, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and biological system being studied. For example, it might modulate neurotransmitter release or inhibit certain enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but different substitution pattern.
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol: Another isomer with different biological properties.
Uniqueness
1-(2,6-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(2,6-dimethoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO3/c1-12-7-8(13)11-9(14-2)5-4-6-10(11)15-3/h4-6,8,12-13H,7H2,1-3H3 |
InChI Key |
HSYSLTPRNLNOAG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=C(C=CC=C1OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


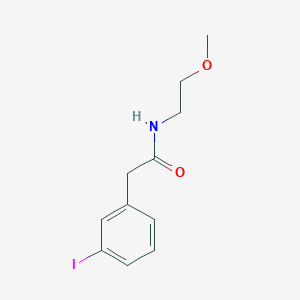


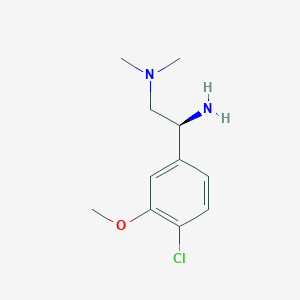
![1-Methyl-5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indol-5-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8377289.png)
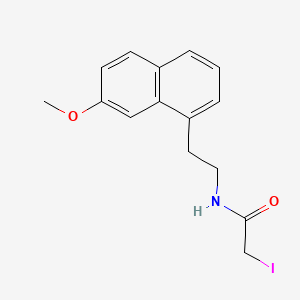
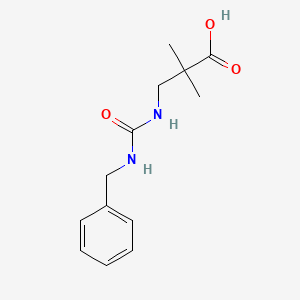

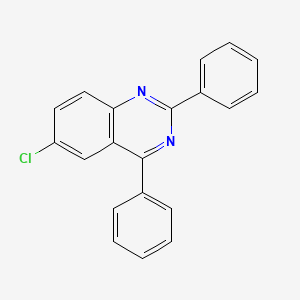
![[2-(1-Ethyl-1H-indol-3-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8377317.png)
![(7S,9aS)-7-((benzyloxy)methyl)octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B8377325.png)
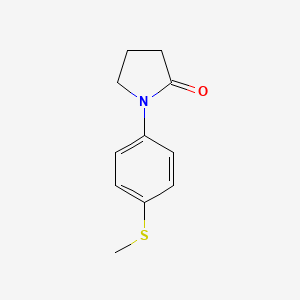
![N-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8377339.png)

